N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with cyclopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with cyclopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the cyclopropyl group but shares the pyrazole core.
N-cyclopropyl-1H-pyrazole-3-carboxamide: Similar structure but without the methyl groups.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Precursor in the synthesis of the target compound.
Uniqueness
N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-cyclopropyl-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-5-8(11-12(6)2)9(13)10-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINSDVUTKNSFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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